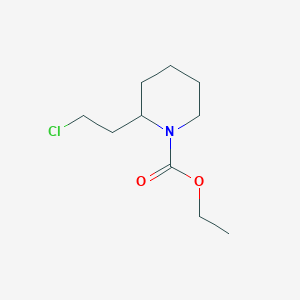

Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate

CAS No.: 865076-02-4

Cat. No.: VC3176664

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865076-02-4 |

|---|---|

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | ethyl 2-(2-chloroethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 |

| Standard InChI Key | LEYIPJCZAUNTHU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCCCC1CCCl |

| Canonical SMILES | CCOC(=O)N1CCCCC1CCCl |

Introduction

Chemical and Physical Properties

Molecular Characteristics

While direct data for ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is limited, information about its structural isomer can provide general insights. The related compound ethyl 1-(2-chloroethyl)piperidine-4-carboxylate has a molecular formula of C₁₀H₁₈ClNO₂ with a molecular weight of 219.708 g/mol . The exact mass is reported as 219.103, which corresponds to the monoisotopic mass calculated from the exact atomic masses of the constituent elements .

Physical Properties

The compound is expected to exist as a colorless to pale yellow liquid or solid at room temperature, based on the general properties of similar piperidine derivatives. Based on the properties of related compounds, it likely exhibits moderate solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate, but limited solubility in water due to its predominantly lipophilic character.

Physicochemical Parameters

For the structurally related compound ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, several important physicochemical parameters have been documented:

| Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 219.708 | g/mol |

| Exact Mass | 219.103 | g/mol |

| Polar Surface Area (PSA) | 29.540 | Ų |

| LogP | 1.438 | - |

These parameters provide insights into the compound's behavior in biological systems. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can influence membrane permeability. The relatively low polar surface area indicates potential for membrane penetration, which could be relevant for pharmaceutical applications .

Synthesis and Production Methods

Reaction Conditions and Considerations

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. For compounds containing chlorine, a distinctive isotope pattern would be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in approximately a 3:1 ratio.

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule, including:

-

C=O stretching of the carboxylate group (approximately 1700-1750 cm⁻¹)

-

C-N stretching vibrations (1200-1350 cm⁻¹)

-

C-Cl stretching (600-800 cm⁻¹)

-

C-H stretching for aliphatic groups (2800-3000 cm⁻¹)

Applications and Uses

Pharmaceutical Intermediates

Piperidine derivatives with carboxylate and haloalkyl functionalities often serve as valuable intermediates in pharmaceutical synthesis. The structurally related compound ethyl 1-(2-chloroethyl)piperidine-4-carboxylate has been documented as an intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD) .

Given the structural similarity, ethyl 2-(2-chloroethyl)piperidine-1-carboxylate could potentially serve in analogous synthetic pathways, potentially leading to novel pharmaceutical compounds with different pharmacological profiles due to the altered substitution pattern.

Building Block in Organic Synthesis

The presence of multiple functional groups makes this compound a potentially valuable building block in organic synthesis. The chloroethyl group provides a handle for nucleophilic substitution reactions, allowing for further elaboration of the molecular structure. The ethyl carboxylate group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides.

Research Applications

In research settings, compounds of this class can serve as model systems for studying reaction mechanisms, conformational analysis, or structure-activity relationships. The specific substitution pattern in ethyl 2-(2-chloroethyl)piperidine-1-carboxylate could provide unique insights into how the positioning of functional groups affects chemical reactivity and biological activity.

Research Findings and Future Directions

Structure-Activity Relationships

The specific positioning of substituents in ethyl 2-(2-chloroethyl)piperidine-1-carboxylate creates a unique electronic and steric environment that may lead to distinct chemical reactivity and biological activity compared to its isomers. Structure-activity relationship studies with similar compounds could provide insights into how these structural differences influence function.

Future Research Opportunities

Several promising research directions for this compound include:

-

Development of synthetic methodologies specifically targeting this substitution pattern

-

Exploration of its potential as a building block for novel pharmaceutical compounds

-

Comparative studies with structural isomers to elucidate the influence of substitution patterns on chemical and biological properties

-

Investigation of catalytic applications or coordination chemistry based on the functional groups present

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume